molecular formula C18H13N3O4 B3846313 N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide

N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide

Cat. No.: B3846313
M. Wt: 335.3 g/mol
InChI Key: DQBCUDBHHDKMAO-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide” is a chemical compound with the molecular formula C18H11F3N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N’-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide” are not detailed in the search results. The compound has a molecular weight of 360.295 .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s crucial to handle all chemicals with appropriate safety measures.

Properties

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-18(13-5-2-1-3-6-13)20-19-12-16-9-10-17(25-16)14-7-4-8-15(11-14)21(23)24/h1-12H,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBCUDBHHDKMAO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide
Reactant of Route 2
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N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide

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